molecular formula C10H14ClNO3 B1586386 (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride CAS No. 336182-13-9

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride

Cat. No.: B1586386
CAS No.: 336182-13-9
M. Wt: 231.67 g/mol
InChI Key: HCZHTEBBIGUZTQ-QRPNPIFTSA-N
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Description

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often studied for its potential therapeutic applications. The compound features an amino group, a hydroxyphenyl group, and a butanoic acid backbone, making it a versatile molecule in both synthetic and biological chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and L-alanine.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 4-hydroxybenzaldehyde and L-alanine to form an intermediate.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bonds and form the desired amino acid derivative.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Aldol Condensation: Using large reactors to carry out the aldol condensation under controlled temperature and pressure conditions.

    Catalytic Hydrogenation: Employing catalysts such as palladium on carbon (Pd/C) for efficient hydrogenation.

    Purification: Utilizing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Conditions often involve strong bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄).

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Primary amines and reduced phenolic compounds.

    Substitution Products: Various substituted phenolic and amino derivatives.

Scientific Research Applications

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme catalysis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes and receptors involved in neurotransmission.

    Pathways Involved: The compound modulates pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    4-Hydroxyphenylacetic acid: A structurally similar compound with different functional groups.

    3-Amino-4-phenylbutanoic acid: Lacks the hydroxyl group, leading to different chemical properties.

Uniqueness

(S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3S)-3-amino-4-(4-hydroxyphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7;/h1-4,8,12H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHTEBBIGUZTQ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375826
Record name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336182-13-9
Record name Benzenebutanoic acid, β-amino-4-hydroxy-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=336182-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-hydroxyphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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